molecular formula C14H7F7 B13907255 4-Fluoro-3,4'-bis-trifluoromethyl-biphenyl

4-Fluoro-3,4'-bis-trifluoromethyl-biphenyl

Cat. No.: B13907255
M. Wt: 308.19 g/mol
InChI Key: GANZGARSDVDIAF-UHFFFAOYSA-N
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Description

4-Fluoro-3,4’-bis-trifluoromethyl-biphenyl is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where 4-fluorobenzotrifluoride reacts with biphenyl derivatives under specific conditions . Another approach involves the use of radical trifluoromethylation, which has gained popularity due to its efficiency in introducing trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and reaction optimization techniques is crucial in industrial settings to achieve cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3,4’-bis-trifluoromethyl-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the biphenyl core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl core .

Scientific Research Applications

4-Fluoro-3,4’-bis-trifluoromethyl-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3,4’-bis-trifluoromethyl-biphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific effects, making the compound valuable in medicinal chemistry and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H7F7

Molecular Weight

308.19 g/mol

IUPAC Name

1-fluoro-2-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C14H7F7/c15-12-6-3-9(7-11(12)14(19,20)21)8-1-4-10(5-2-8)13(16,17)18/h1-7H

InChI Key

GANZGARSDVDIAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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